4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine
Description
4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic organic compound featuring a pyrimidine core linked to a piperazine ring substituted with a 4-bromobenzyl group. Its molecular formula is C₁₅H₁₆BrN₅, with a molecular weight of 354.23 g/mol.
Properties
IUPAC Name |
4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c16-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)15-5-6-17-12-18-15/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZZUKTDGFUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Research Findings and Challenges
Positional Isomerism : Para-substituted bromine (target compound) optimizes target binding due to minimal steric hindrance, whereas meta/ortho isomers may reduce efficacy .
Core Modifications : Pyrimidine derivatives with methoxy or pyrrolidine groups exhibit superior pharmacokinetics compared to unsubstituted analogs .
Knowledge Gaps: Limited in vivo data on the target compound necessitate extrapolation from structurally related molecules.
Biological Activity
Anticancer Activity
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine has demonstrated notable anticancer properties in vitro. Studies have shown that this compound exhibits moderate to significant antiproliferative effects against various cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| CXF HT-29 (Colon) | 92.4 |
| OVXF 899 (Ovarian) | 2.76 |
| PXF 1752 (Pleural) | 9.27 |
| RXF 486 (Renal) | 1.143 |
The compound shows particular promise against renal cancer cells, with an IC50 value of 1.143 μM, indicating high selectivity and potency.
Neuroprotective Effects
Research suggests that compounds structurally similar to 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine may possess neuroprotective properties. These effects are attributed to their ability to reduce the expression of endoplasmic reticulum (ER) chaperone BiP and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Receptor Binding Studies
The unique structure of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine makes it a candidate for receptor binding studies. Its piperazine ring and pyrimidine moiety are common features in compounds that interact with various neuroreceptors. However, specific binding affinities and target receptors for this compound have not been fully elucidated and require additional research.
Metabolic Influence
Preliminary studies suggest that compounds similar to 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine may influence cellular metabolism, particularly in relation to pyrimidine synthesis and catabolism pathways . This metabolic impact could have far-reaching implications for its biological activity and potential therapeutic applications.
Future Research Directions
While the current data on 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine is promising, several areas require further investigation:
- Detailed mechanism of action studies, particularly for its anticancer effects.
- In vivo studies to confirm the observed in vitro activities.
- Structure-activity relationship (SAR) studies to optimize its biological properties.
- Exploration of its potential in combination therapies, especially in cancer treatment.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
